![molecular formula C13H21NO4 B2567288 1-[(Tert-Butoxy)carbonyl]-4-Cyclopropylpyrrolidin-3-carbonsäure CAS No. 913744-64-6](/img/structure/B2567288.png)
1-[(Tert-Butoxy)carbonyl]-4-Cyclopropylpyrrolidin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine, a cyclic amine, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group . The Boc group is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylic acid group is attached to the 3-position of the pyrrolidine ring .Chemical Reactions Analysis
The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is often used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 269.34 .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben Boc-Cyclopropylpyrrolidin verwendet, um chirale Zwischenprodukte wie (2S,4S)-TBMP und (2S,4R)-TBMP zu trennen, die wichtige Bausteine bei der Synthese des Anti-HCV-Medikaments Velpatasvir sind .
Chirale Trennung und Arzneimittelsynthese
Computerchemie und Konformationsanalyse
Zusammenfassend lässt sich sagen, dass 1-[(Tert-Butoxy)carbonyl]-4-Cyclopropylpyrrolidin-3-carbonsäure Anwendungen in der Arzneimittelsynthese, Peptidchemie, Enzymstudien und theoretischen Untersuchungen findet. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Bereichen . Wenn Sie weitere Einzelheiten benötigen oder zusätzliche Fragen haben, können Sie diese gerne stellen! 😊
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is amines . The compound is used in organic synthesis where it acts as a protecting group for amines .
Mode of Action
1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid interacts with its targets, the amines, by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group for the amines, which can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The biochemical pathway affected by 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid involves the protection of amines during organic synthesis . The compound forms a protecting group around the amines, preventing them from reacting with other substances in the mixture. This allows for more controlled reactions and prevents unwanted side reactions .
Pharmacokinetics
It is known that the compound can be added to amines under aqueous conditions , suggesting that it may be soluble in water. The impact of these properties on the bioavailability of the compound would depend on the specific conditions of its use.
Result of Action
The molecular effect of the action of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is the formation of a protecting group around amines . This protects the amines from reacting with other substances in the mixture. On a cellular level, this allows for more controlled reactions during organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid. For example, the compound is added to amines under aqueous conditions , suggesting that the presence of water is necessary for its action. Additionally, the removal of the protecting group requires the presence of strong acids , indicating that the pH of the environment can influence the compound’s efficacy and stability.
Eigenschaften
IUPAC Name |
4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNSJSQUVHEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

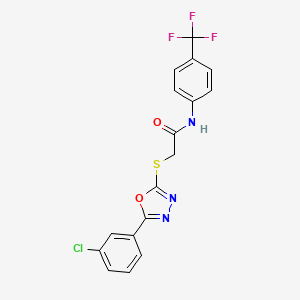

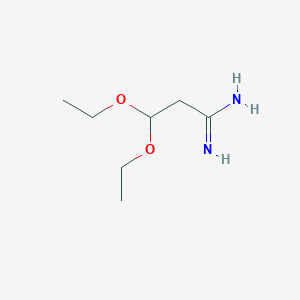
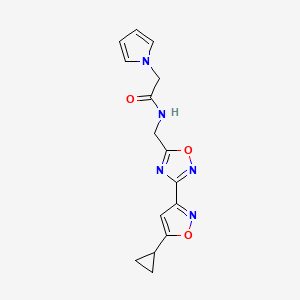

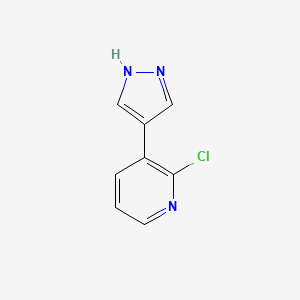
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)

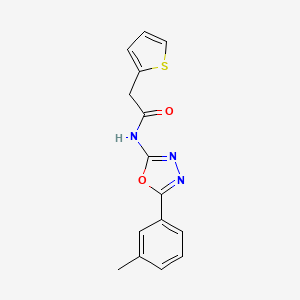
![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)